4-hydroxy-2-methyl-5-(2-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a pyridine ring fused to a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridopyrimidine derivatives, including 2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE, typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes with aminopyridines, followed by cyclization and further functionalization . For instance, the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with N,N-dimethylformamide thionyl chloride can yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By binding to DHFR, the compound reduces the availability of tetrahydrofolate, thereby inhibiting the synthesis of nucleotides and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used in breast cancer treatment.
Dilmapimod: Investigated for its potential against rheumatoid arthritis.
Uniqueness
2-METHYL-5-(2-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other pyridopyrimidine derivatives .
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-methyl-5-(2-methylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C15H15N3O2/c1-8-5-3-4-6-10(8)11-7-12(19)18-14-13(11)15(20)17-9(2)16-14/h3-6,11H,7H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
ZVBNICNMOBZLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)NC(=N3)C |
Origin of Product |
United States |
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